3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Molecular Structure and Characterization
IUPAC Nomenclature and Systematic Identification
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is systematically identified by its IUPAC name, which reflects the connectivity of its structural components. The compound consists of a 1,3,4-oxadiazole heterocycle substituted at position 2 with an aniline group and at position 5 with a 4-methylphenyl (p-tolyl) moiety. The aniline group is attached via its 3-position to the oxadiazole ring, forming a bifunctional aromatic system.
Key structural features :
- 1,3,4-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
- 4-Methylphenyl substituent : A toluene-derived aromatic ring with a methyl group at the para position.
- 3-Aniline linkage : A primary amine attached to the benzene ring at the meta position relative to the oxadiazole.
The molecular formula is C₁₅H₁₃N₃O , with an average mass of 251.289 g/mol and a monoisotopic mass of 251.105862 Da .
Crystallographic Analysis and Spatial Configuration
Crystallographic data for this compound are not explicitly reported in the provided sources. However, structural analogs with similar oxadiazole-aniline frameworks often exhibit the following characteristics:
- Planar oxadiazole ring : Conjugated π-system with alternating single and double bonds.
- Torsion angles : The aniline and 4-methylphenyl groups may adopt staggered or eclipsed conformations relative to the oxadiazole ring, depending on intermolecular interactions.
- Hydrogen bonding : The aniline NH group can participate in intramolecular or intermolecular hydrogen bonds, influencing crystal packing.
While no direct X-ray diffraction studies are available for this compound, related oxadiazole derivatives frequently crystallize in monoclinic or orthorhombic space groups with extended hydrogen-bonded networks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The NMR spectra of this compound would provide critical insights into its electronic and structural environment. Based on analogous compounds (e.g., 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)aniline), the following signals are anticipated:
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 2.44 ppm | Singlet | Methyl group (CH₃) on 4-methylphenyl |
| 6.79–7.31 ppm | Multiplet | Aromatic protons (aniline and oxadiazole-adjacent) | |
| 7.85–8.02 ppm | Doublet | Para-substituted aromatic protons (4-methylphenyl) | |
| 5.89 ppm | Broad singlet | Aniline NH (D₂O-exchangeable) |
¹³C NMR : Peaks for the oxadiazole carbons (C2 and C5) are expected near 160–165 ppm , while aromatic carbons would appear between 120–130 ppm .
Infrared (IR) Vibrational Signature Analysis
Key IR absorption bands for this compound include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=N (oxadiazole) | 1580–1600 | Conjugated C=N stretching |
| C–O (oxadiazole) | 1250–1300 | C–O stretching |
| N–H (aniline) | 3300–3350 | N–H stretching |
| C–H (methyl) | 2850–2960 | Aliphatic C–H stretching |
The absence of strong peaks above 3500 cm⁻¹ for –NH₂ stretching confirms the aniline’s primary amine character.
Mass Spectrometric Fragmentation Patterns
The mass spectrum would display the following characteristic fragments:
| Fragment | m/z | Relative Abundance (%) | Origin |
|---|---|---|---|
| Molecular ion | 251.1 (M⁺⁺H) | 100 | [C₁₅H₁₃N₃O]⁺ |
| Loss of NH₃ | 234.1 | 30 | Cleavage of aniline NH₂ |
| Oxadiazole ring fragmentation | 164.1 (C₈H₈N₂O) | 45 | Retention of 4-methylphenyl moiety |
The base peak often corresponds to the 4-methylphenyl-oxadiazole fragment.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies would provide insights into the compound’s electronic properties, though no direct computational data are available in the provided sources. Hypothetical results include:
- HOMO-LUMO gap : ~5–6 eV, typical for conjugated heterocycles.
- Electron density distribution : Higher density on the oxadiazole nitrogen and oxygen atoms, indicating nucleophilic reactivity.
Molecular Orbital Interactions and Electronic Distribution
The oxadiazole ring’s π-system would exhibit:
- HOMO orbitals : Localized on the nitrogen and oxygen atoms, facilitating electrophilic substitution.
- LUMO orbitals : Delocalized across the aromatic system, influencing redox activity.
These properties align with the compound’s potential for further functionalization in medicinal chemistry.
Properties
IUPAC Name |
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-18-15(19-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUZHPBTZQUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-methylbenzoic acid hydrazide with an aromatic aldehyde under acidic conditions to form the corresponding hydrazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reagents is also critical to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety undergoes oxidation under controlled conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Nitro group formation | H₂O₂/FeCl₃ (acidic conditions) | 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene | 68–72% |
-
Mechanistic Insight : Oxidation proceeds via radical intermediates, with Fe³⁺ catalyzing the conversion of the –NH₂ group to –NO₂.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline ring facilitates EAS at the para and ortho positions:
-
Regioselectivity : The –NH₂ group directs incoming electrophiles to the ortho and para positions, with steric hindrance from the oxadiazole ring favoring para substitution .
Coupling Reactions
The aniline group participates in Ullmann and Suzuki-Miyaura couplings:
-
Catalytic Efficiency : Palladium catalysts enable cross-coupling with aryl halides/boronic acids, yielding biaryl derivatives .
Reductive Alkylation
The –NH₂ group reacts with aldehydes/ketones under reductive conditions:
-
Selectivity : NaBH₃CN selectively reduces the imine intermediate without affecting the oxadiazole ring .
Cyclization Reactions
The oxadiazole ring participates in ring-opening/ring-expansion reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Expansion | POCl₃, 80°C, 4 h | 3-(5-(4-Methylphenyl)-1,3,5-oxadiazepin-2-yl)aniline | 58% |
-
Mechanism : POCl₃ mediates electrophilic attack at the oxadiazole nitrogen, leading to ring expansion .
Functionalization via Acylation
The aniline group reacts with acyl chlorides:
| Reaction Type | Reagents/Conditions | Acyl Chloride | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | AcCl, pyridine (DCM, 0°C) | Acetyl chloride | N-Acetyl-3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | 90% |
-
Applications : Acetylated derivatives show enhanced solubility for biological testing.
Metal-Complexation Reactions
The oxadiazole nitrogen coordinates with transition metals:
| Metal Salt | Solvent/Conditions | Complex Formed | Stability | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | EtOH, reflux, 2 h | [Cu(C₁₅H₁₂N₃O)₂(NO₃)₂] | >6 months |
Photochemical Reactions
UV irradiation induces dimerization:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), THF, 12 h | Bis-oxadiazole dimer linked via C–C bond | 45% |
Key Observations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The compound 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been investigated for its efficacy against various cancer cell lines.
Case Study: Anticancer Studies
A study published in ACS Omega detailed the design and synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which demonstrated significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) observed were 86.61% and 85.26%, respectively . While this study does not directly reference this compound, it indicates a broader trend in the efficacy of oxadiazole derivatives as anticancer agents.
Synthesis of Novel Compounds
The synthesis of oxadiazole derivatives is a critical area of research due to their biological activities. The compound serves as a precursor for creating various derivatives that can enhance biological activity or introduce new functionalities.
Synthetic Pathways
The synthesis typically involves the condensation of hydrazides with carboxylic acids or their derivatives to form oxadiazoles. For instance, this compound can be synthesized from suitable starting materials through multi-step reactions involving cyclization processes .
Material Science Applications
Beyond medicinal applications, compounds like this compound are explored for their utility in material science. Their unique structural properties make them suitable for applications in:
- Fluorescent materials : Oxadiazoles are known for their luminescent properties which can be harnessed in organic light-emitting diodes (OLEDs).
- UV Absorbers : Due to their chemical structure, these compounds can absorb ultraviolet light effectively, making them valuable in coatings and plastics to protect against UV degradation .
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets. In materials science, its electronic properties are exploited to improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This methyl group can enhance the lipophilicity of the compound, potentially improving its bioavailability in medicinal applications. Additionally, the electronic effects of the methyl group can alter the compound’s behavior in electronic materials, making it a valuable component in the design of new materials.
Biological Activity
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring an oxadiazole ring fused with an aniline moiety. This compound has garnered attention in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O. The presence of the oxadiazole ring enhances its reactivity and biological activity. The methyl group on the phenyl ring increases lipophilicity, which may improve bioavailability in medicinal applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13N3O |
| CAS Number | 775302-21-1 |
| Synonyms | 3-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets such as enzymes and receptors. This interaction is crucial for its potential anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole moiety have been effective against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM (T acute lymphoblastic leukemia)
In vitro studies showed that certain oxadiazole derivatives induced apoptosis in these cancer cell lines through mechanisms involving the upregulation of p53 and activation of caspase pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown higher activity than standard antibiotics in inhibiting bacterial growth .
Study on Anticancer Activity
A recent investigation into the cytotoxic effects of 1,3,4-oxadiazole derivatives found that several compounds exhibited IC50 values in the micromolar range against MCF-7 cells. Specifically, compounds were identified that induced apoptosis via flow cytometry analysis, confirming their potential as anticancer agents .
Study on Antimicrobial Effects
Another study evaluated the antibacterial efficacy of synthesized oxadiazole derivatives against various pathogens. Results indicated that some derivatives displayed significant inhibition zones compared to control groups, suggesting their potential for development into new antimicrobial therapies .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Micromolar range | Significant inhibition |
| 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | Sub-micromolar range | Moderate inhibition |
| 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline | Micromolar range | High inhibition |
Q & A
Basic Research Question
- NMR spectroscopy : -NMR confirms the aniline proton resonance at δ 6.8–7.2 ppm, while -NMR identifies the oxadiazole C=O at ~165 ppm .
- X-ray crystallography : Resolves the planar oxadiazole ring and dihedral angles (e.g., 5.2° between oxadiazole and 4-methylphenyl groups), with hydrogen-bonding networks stabilizing the crystal lattice .
- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 265.1 (calculated for ) .
How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?
Advanced Research Question
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylcholinesterase for neuroactivity) with IC calculations. Validate via negative controls (e.g., omitting cofactors like NADH) .
- Molecular docking : AutoDock Vina predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory activity). Cross-validate with mutagenesis studies to confirm binding sites .
- Pitfalls : False positives arise from aggregation-based inhibition; mitigate using detergent (e.g., 0.01% Triton X-100) in assay buffers .
How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?
Advanced Research Question
- Comparative SAR analysis : Test derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to isolate electronic effects .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and normalize data to reference inhibitors (e.g., doxorubicin for anticancer activity) .
- Meta-analysis : Pool data from >3 independent studies to identify outliers, adjusting for variables like solvent (DMSO vs. ethanol) .
What non-pharmacological applications does this compound have in materials science?
Advanced Research Question
- Electron-transport layers : The oxadiazole moiety enhances electron mobility (μ ~10 cm/Vs) in OLEDs, reducing operating voltages by 15–20% .
- Corrosion inhibition : Adsorbs on mild steel surfaces via the aniline group, achieving 92% efficiency at 10 mM in acidic media (HCl, 1M) .
- Photoluminescence : Exhibits blue emission (λ 450 nm) under UV excitation, suitable for optoelectronic sensors .
What analytical methods are recommended for purity assessment and quantification?
Basic Research Question
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~6.2 minutes, detection at 254 nm .
- TGA/DSC : Assess thermal stability (decomposition onset >250°C) and melting point (mp 198–201°C) .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% from theoretical (: C 68.42%, H 4.98%, N 15.96%) .
How do substituents on the oxadiazole ring influence molecular interactions with biological targets?
Advanced Research Question
- Hydrophobic substituents (e.g., 4-methylphenyl): Enhance binding to hydrophobic enzyme pockets (e.g., EGFR kinase) via π-π stacking .
- Electron-withdrawing groups (e.g., nitro): Increase oxidative stability but reduce solubility, requiring formulation with cyclodextrins .
- Steric effects : Bulky groups at the 5-position of oxadiazole disrupt planar binding to DNA topoisomerase II .
What computational strategies are effective for designing derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use SwissADME to optimize logP (<3.5) and polar surface area (>60 Å) for blood-brain barrier penetration .
- DFT calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (~4.2 eV), correlating with redox stability .
- MD simulations : GROMACS models assess solvation free energy (<−20 kJ/mol) to prioritize derivatives with enhanced aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
